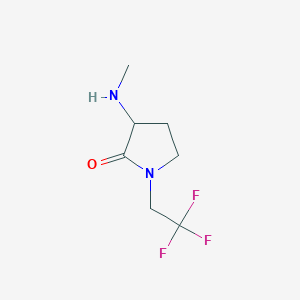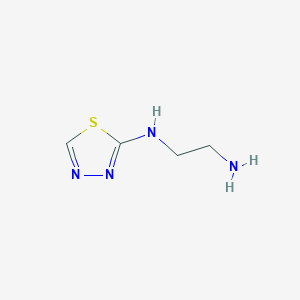![molecular formula C15H19N3O2 B1465253 2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1353503-53-3](/img/structure/B1465253.png)
2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid
Descripción general
Descripción
2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a tert-butyl group, and an acetic acid moiety attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, the reaction of benzyl hydrazine with tert-butyl acetoacetate under acidic conditions can yield the desired triazole ring.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the triazole derivative with bromoacetic acid in the presence of a base such as potassium carbonate.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromoacetic acid in the presence of potassium carbonate.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its triazole moiety, which can interact with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl and tert-butyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the tert-butyl group.
3-(tert-Butyl)-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but lacks the benzyl group.
2-(1-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid: Similar structure but the tert-butyl group is replaced by a different substituent.
Uniqueness
2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the presence of both benzyl and tert-butyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups with the triazole ring enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
2-(2-benzyl-5-tert-butyl-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)14-16-12(9-13(19)20)18(17-14)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIIXEQUQVNQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)CC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


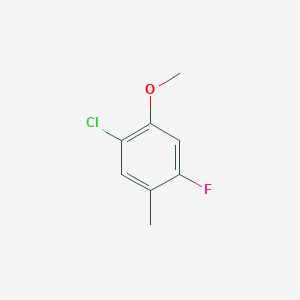
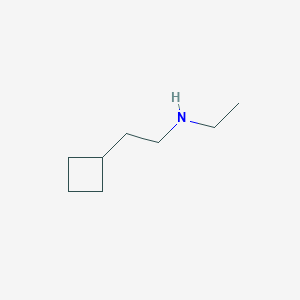
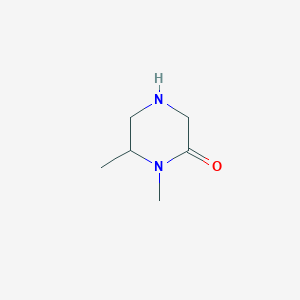
![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)
![[4-(4-Bromo-phenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)

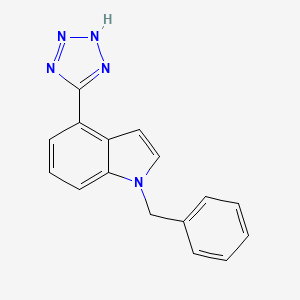

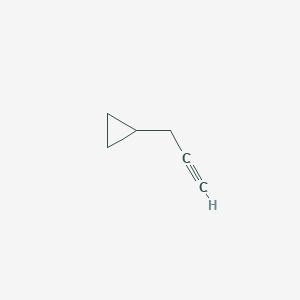
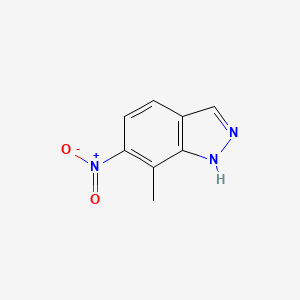
![2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1465187.png)
